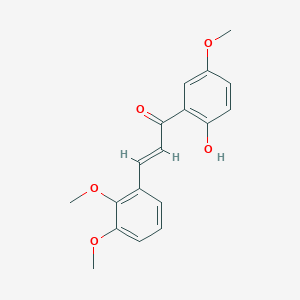

2'-Hydroxy-2,3,5'-trimethoxychalcone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C18H18O5 |

|---|---|

Molekulargewicht |

314.3 g/mol |

IUPAC-Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H18O5/c1-21-13-8-10-16(20)14(11-13)15(19)9-7-12-5-4-6-17(22-2)18(12)23-3/h4-11,20H,1-3H3/b9-7+ |

InChI-Schlüssel |

NRAAGHLLAJEOAZ-VQHVLOKHSA-N |

Isomerische SMILES |

COC1=CC(=C(C=C1)O)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |

Kanonische SMILES |

COC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C(=CC=C2)OC)OC |

Synonyme |

2'-hydroxy-2,3,5'-trimethoxychalcone |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Hydroxy 2,3,5 Trimethoxychalcone and Analogues

General Synthetic Approaches for Chalcone (B49325) Scaffolds

The creation of the chalcone backbone primarily relies on the condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde. ljmu.ac.uk While several methods exist, the Claisen-Schmidt condensation remains the most prevalent. acs.orgrasayanjournal.co.in

The Claisen-Schmidt condensation is a classic and widely used chemical reaction for synthesizing chalcones and other α,β-unsaturated ketones. taylorandfrancis.comwikipedia.org It involves the reaction between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org Because the reacting molecules are different, this reaction is a type of crossed aldol (B89426) condensation. wikipedia.org

The reaction is most frequently carried out using a base as a catalyst, typically a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent such as ethanol. acs.orgljmu.ac.uktaylorandfrancis.com The process involves the formation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a new carbon-carbon bond. researchgate.net While effective, a drawback of the classical method can be long reaction times and the formation of complex mixtures of products and by-products. taylorandfrancis.com

Optimizing reaction conditions is crucial. One study focused on synthesizing 2'-hydroxy chalcone found that sodium hydroxide was a more effective catalyst than lithium hydroxide, calcium hydroxide, or magnesium hydroxide. ajrconline.org The same study identified isopropyl alcohol as a superior solvent compared to methanol, ethanol, or dichloromethane, with the best yield achieved at a temperature of 0°C. ajrconline.org

To overcome the limitations of the conventional Claisen-Schmidt condensation, researchers have developed several innovative and alternative synthetic routes. These methods often offer improved yields, shorter reaction times, and alignment with the principles of green chemistry.

Mechanochemical Synthesis : This approach, which involves solvent-free grinding or ball milling, has emerged as an efficient and environmentally friendly method. nih.govbioline.org.br A study on the synthesis of 2'-hydroxychalcones via ball milling reported high yields of 72% to 96% within 60 minutes of grinding. nih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate the reaction, leading to higher yields in a shorter time compared to conventional heating methods. bioline.org.br

Sonochemical Synthesis : Ultrasound-assisted reactions provide an alternative energy source for the condensation. nih.gov This method has been successfully used to synthesize 2'-hydroxy-chalcone derivatives with high yields. nih.gov A significant enhancement in yield was also observed when using alkaline-doped carbon catalysts activated by ultrasonic waves. taylorandfrancis.com

Novel Catalytic Systems : Research has explored various catalysts to improve efficiency. These include the use of ionic liquids researchgate.net, solid supports like zinc oxide ajrconline.org, and reactions in micellar media using surfactants like cetyltrimethylammonium bromide (CTAB). acs.org

Other Reactions : Beyond the Claisen-Schmidt condensation, other organic reactions like the Suzuki coupling, Wittig reaction, and Friedel-Crafts reaction have been noted as potential, though less common, routes for creating the chalcone scaffold. acs.orgrasayanjournal.co.in

Specific Synthesis of 2'-Hydroxy-2,3,5'-trimethoxychalcone

The synthesis of the target compound, this compound, is achieved through the Claisen-Schmidt condensation. nih.gov The structure of the chalcone dictates the specific starting materials required for its assembly.

The reaction involves the base-catalyzed condensation of:

2-hydroxy-5-methoxyacetophenone (providing Ring A with the 2'-hydroxy and 5'-methoxy groups)

2,3-dimethoxybenzaldehyde (providing Ring B with the 2- and 3-methoxy groups)

This specific chalcone, also known as DK143, is a synthetic derivative that has been investigated for its biological properties. nih.gov The synthesis follows the general principles of the Claisen-Schmidt condensation, where an alkaline solution catalyzes the reaction between the selected acetophenone and benzaldehyde (B42025) precursors. rasayanjournal.co.in

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of this compound are often driven by the desire to investigate structure-activity relationships. nih.gov By systematically modifying the substituents on the aromatic rings (A and B), chemists can explore how these changes influence the compound's properties.

Several studies report the synthesis of chalcone libraries with diverse substitution patterns. For instance, analogues are created by introducing different functional groups, such as halogens or additional hydroxyl and methoxy (B1213986) groups, at various positions on the phenyl rings. nih.govresearchgate.net

Examples of synthesized analogues that are structurally related to this compound include:

4′-Fluoro-2′-hydroxy-2,3-dimethoxychalcone : An analogue where the 5'-methoxy group on Ring A is replaced by a fluorine atom. mdpi.com

2′-hydroxy-2,3,4′-trimethoxychalcone : A derivative with a different substitution pattern on Ring A. mdpi.com

2,5-dimethoxy-2´-hydroxychalcone : An analogue synthesized by reacting 2-hydroxyacetophenone (B1195853) with 2,5-dimethoxybenzaldehyde. rasayanjournal.co.in

The synthesis of these analogues may require strategic use of protecting groups to achieve the desired substitution pattern, particularly when multiple hydroxyl groups are involved. nih.gov

Efficiency and Yield Considerations in this compound Synthesis

The efficiency and yield of chalcone synthesis can vary significantly depending on the chosen methodology and reaction conditions. Reports in the literature show a wide range of yields, reflecting the influence of reactants, catalysts, and synthetic techniques.

| Synthetic Method | Reactants/Chalcone Type | Reported Yield (%) | Reference |

| Mechanochemical | 2'-hydroxychalcones | 72-96% | nih.gov |

| Conventional (Reflux) | 2-hydroxychalcone derivatives | 66-81% | bioline.org.br |

| Ultrasound-Assisted | Oxyalkylated chalcones | 81-91% | nih.gov |

| Conventional (Base) | Chlorothiophene-based chalcones | 68-96% | researchgate.net |

| Conventional (Base) | Triphenylamine chalcones | 30-92% | researchgate.net |

| Conventional (Base) | Hydroxy chalcone derivatives | 33-49% | analis.com.my |

| Conventional (NaOH) | 2-hydroxychalcone derivatives | 40-90% | rasayanjournal.co.in |

The variability in yields underscores the importance of optimizing synthetic protocols. Factors such as the specific substituents on the aromatic rings, the choice and amount of catalyst, solvent, reaction temperature, and duration all play a critical role in the outcome of the synthesis. ajrconline.org Innovative methods like mechanochemistry and sonochemistry are often highlighted for their ability to produce chalcones in higher yields and with greater efficiency than traditional approaches. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 2,3,5 Trimethoxychalcone

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual atoms within the 2'-Hydroxy-2,3,5'-trimethoxychalcone molecule.

Conformational Studies via ¹H and ¹³C NMR

The ¹H NMR spectrum of chalcones reveals characteristic signals that provide insight into their conformation. In 2'-hydroxychalcones, a distinctive downfield signal for the hydroxyl proton is typically observed between δ 10.41 and 13.23 ppm. fabad.org.tr This significant deshielding is a result of a strong intramolecular hydrogen bond with the carbonyl group, which also influences the planarity of the molecule. fabad.org.trnih.gov The vinylic protons (H-α and H-β) of the propenone bridge typically appear as doublets. The coupling constant (J) between these protons is indicative of the geometry of the double bond; a large coupling constant, typically in the range of 15-16.1 Hz, confirms a trans or E configuration. fabad.org.tr The aromatic protons of the two phenyl rings exhibit complex splitting patterns in the aromatic region of the spectrum, which can be assigned through two-dimensional NMR techniques such as COSY and HMQC.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) of chalcones is typically observed in the range of δ 190-194 ppm. rsc.org The chemical shifts of the aromatic and vinylic carbons are influenced by the substitution pattern of the rings. A ¹³C NMR spectrum for this compound is available, showing a range of signals corresponding to the different carbon environments within the molecule. nih.gov

Table 1: Representative ¹³C NMR Spectral Data for this compound nih.gov

| Atom | Chemical Shift (ppm) |

| C=O | ~193 |

| Aromatic/Vinylic C | 100 - 165 |

| Methoxy (B1213986) C | ~55-60 |

Note: The table provides approximate chemical shift ranges based on available spectral data. Precise assignments require detailed 2D NMR analysis.

GIAO-DFT ¹³C NMR Chemical Shift Calculations for Structural Validation

To complement experimental data and aid in the precise assignment of ¹³C NMR signals, theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT) have proven to be a valuable tool. scielo.brsemanticscholar.orgresearchgate.net This computational approach allows for the prediction of NMR chemical shifts for a given molecular structure.

A study on the closely related isomer, 2'-hydroxy-3,4,5-trimethoxy-chalcone, demonstrated the effectiveness of the GIAO-mPW1PW91/6-31G(d) level of theory for predicting ¹³C NMR chemical shifts. scielo.brsemanticscholar.org The methodology involves optimizing the geometries of the most stable conformers of the molecule and then calculating the absolute shieldings (σ) for each carbon atom. These calculated shieldings are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). scielo.brsemanticscholar.org

Two primary approaches are often employed: one involves calculating the Boltzmann-weighted average of the chemical shifts of all significant conformers, while the other considers only the lowest energy conformer. scielo.brsemanticscholar.org The results from these calculations can be compared with experimental data to validate the proposed structure and assign the observed resonances with a high degree of confidence. scielo.brsemanticscholar.org While a specific GIAO-DFT study for this compound is not available in the searched literature, the methodology established for its isomers provides a robust framework for such an analysis.

Mass Spectrometry Investigations

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound has been reported, confirming its molecular weight of 314.3 g/mol . nih.gov Tandem mass spectrometry (MS-MS) experiments have been performed to investigate its fragmentation.

In positive ion mode, the precursor ion [M+H]⁺ has a measured m/z of 315.1227. nih.gov In negative ion mode, the precursor ion [M-H]⁻ has a measured m/z of 313.1081. nih.gov The fragmentation of chalcones typically involves cleavages at the bonds adjacent to the carbonyl group and within the propenone bridge, leading to the loss of the A or B ring or smaller fragments like CO.

Table 2: MS-MS Fragmentation Data for this compound nih.gov

| Precursor Ion | m/z | Major Fragment Ions (m/z) |

| [M+H]⁺ | 315.1227 | 191, 177.3, 151.2 |

| [M-H]⁻ | 313.1081 | 298, 285, 281 |

Crystallographic Studies and Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing the precise arrangement of atoms in three-dimensional space, as well as bond lengths and angles.

The crystal structure of (E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one, the IUPAC name for this compound, has been determined and is available in the Crystallography Open Database (COD) under the deposition number 1544251. nih.gov The crystallographic data were published in IUCrData. nih.gov

The analysis reveals that the molecule adopts an E configuration at the C=C double bond. nih.gov A strong intramolecular hydrogen bond is present between the 2'-hydroxyl group and the carbonyl oxygen, which contributes to the planarity of the molecule. nih.gov The solid-state conformation provides a valuable reference for understanding its structure-activity relationships.

Table 3: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 4.6056 |

| b (Å) | 24.7911 |

| c (Å) | 13.7523 |

| β (°) | 98.751 |

| Volume (ų) | 1553.4 |

| Z | 4 |

Theoretical Conformational Analysis

Theoretical conformational analysis, typically performed using computational chemistry methods like DFT, is a powerful approach to investigate the potential shapes (conformers) a molecule can adopt and their relative stabilities.

For chalcones, the conformational landscape is primarily defined by the rotation around the single bonds of the propenone linker. A theoretical study on the isomer 2'-hydroxy-3,4,5-trimethoxy-chalcone identified several stable conformers. semanticscholar.org The stability of these conformers is largely governed by the presence of the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, as well as steric interactions between the substituents on the phenyl rings. semanticscholar.org The most stable conformers are generally those that maintain this hydrogen bond and minimize steric hindrance. semanticscholar.org

These computational studies can predict the relative energies of different conformers and their populations at a given temperature, providing a dynamic picture of the molecule's structure in solution. scielo.brsemanticscholar.org This information is crucial for interpreting spectroscopic data and understanding the molecule's interactions with biological targets.

Molecular and Cellular Mechanisms of Action of 2 Hydroxy 2,3,5 Trimethoxychalcone

Modulation of Intracellular Signaling Pathways

2'-Hydroxy-2,3,5'-trimethoxychalcone has been shown to influence key signaling cascades within cells, impacting processes such as inflammation and cell survival.

Inhibition of Akt/NF-κB Pathway Signaling in Microglial Cells

In the central nervous system, microglial cells are the primary immune cells, and their activation is a hallmark of neuroinflammation. Research has demonstrated that this compound, also referred to as DK-139, can suppress the inflammatory response in these cells by targeting the Akt/NF-κB signaling pathway. nih.govnih.govelsevierpure.com

Specifically, in BV2 microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this chalcone (B49325) derivative was found to inhibit the phosphorylation of IκB and the p65/RelA subunit of NF-κB. nih.govresearchgate.net This action prevents the translocation of NF-κB into the nucleus, thereby blocking its trans-acting activity. nih.govresearchgate.net As a result, the expression of NF-κB target genes, which include those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-1β (IL-1β), is significantly reduced. nih.govnih.gov

Further investigation into the mechanism revealed that the compound blocks the LPS-induced phosphorylation of Akt, a critical upstream regulator of NF-κB. nih.govnih.gov The inhibition of Akt was shown to be directly linked to the reduced phosphorylation of p65/RelA. nih.govnih.gov These findings suggest that this compound exerts its anti-inflammatory effects in microglial cells by disrupting the Akt/IκB kinase (IKK)/NF-κB signaling axis. nih.govnih.gov

Table 1: Effect of this compound on Key Proteins in the Akt/NF-κB Pathway

| Target Protein | Effect of this compound | Cellular Outcome in Microglial Cells |

| Akt | Inhibition of phosphorylation | Decreased activation of downstream targets |

| IκB | Inhibition of phosphorylation | Prevents degradation and release of NF-κB |

| p65/RelA (NF-κB) | Inhibition of phosphorylation and nuclear translocation | Reduced transcription of pro-inflammatory genes |

Involvement of MAPK Signaling (JNK1/2, Erk1/2, p38 Kinase) in Cellular Responses

The mitogen-activated protein kinase (MAPK) signaling pathways, which include JNK1/2, Erk1/2, and p38 kinase, are crucial regulators of various cellular processes, including stress responses, proliferation, and apoptosis. While direct and extensive research on the primary effects of this compound on this pathway is limited, its induction of endoplasmic reticulum (ER) stress (as detailed in section 4.2) invariably leads to the activation of MAPK signaling components.

For instance, the activation of the ER stress sensor IRE1α can lead to the recruitment of TRAF2, which in turn can activate the JNK pathway. Therefore, the observed JNK activation in cells treated with this chalcone is likely a downstream consequence of ER stress. This is supported by studies on other chalcones and stress-inducing agents where JNK activation is a common feature of the unfolded protein response.

Activation of AMP-activated protein kinase (AMPK) Pathways

While direct studies on this compound are not available, research on structurally related chalcone derivatives has shed light on the potential for this class of compounds to activate the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis.

A study focusing on 2'-hydroxychalcone (B22705) derivatives with different substitution patterns, including a 2',4',5'-trimethoxy substitution on the A-ring, demonstrated potent activation of AMPK in podocyte cells. mdpi.com This activation surpassed that of the well-known AMPK activator, metformin. mdpi.com Although this is not the exact compound of focus, the structure-activity relationship data from this study suggests that the 2'-hydroxychalcone scaffold is a promising backbone for the development of AMPK activators. mdpi.com

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

A significant mechanism of action for this compound, particularly in cancer cells, is the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the unfolded protein response (UPR). nih.govnih.gov

Activation of ER Stress Sensors (GRP78/BiP, IRE1α, CHOP, Bim)

In response to the accumulation of unfolded or misfolded proteins in the ER lumen, a state known as ER stress, the UPR is initiated. This chalcone has been shown to trigger this response by upregulating the expression of key ER stress sensors. nih.gov In breast cancer cells (MDA-MB-231) and lung cancer cells (A549), treatment with this compound led to an increased expression of:

GRP78/BiP (Glucose-Regulated Protein 78/Binding Immunoglobulin Protein): A master regulator of the UPR. nih.govnih.gov

IRE1α (Inositol-Requiring Enzyme 1α): An ER-resident transmembrane protein that, upon activation, exhibits both kinase and RNase activity. nih.govnih.gov

CHOP (C/EBP Homologous Protein): A pro-apoptotic transcription factor. nih.govnih.gov

Bim (Bcl-2-like protein 11): A pro-apoptotic member of the Bcl-2 family. nih.govnih.gov

The induction of these sensor proteins indicates a robust activation of the UPR machinery in response to treatment with this compound.

Activation of UPR-related Transcription Factors (XBP-1, CHOP)

The activation of ER stress sensors leads to the activation of downstream transcription factors that mediate the cellular response. Treatment with this compound has been shown to activate two critical UPR-related transcription factors:

XBP-1 (X-box Binding Protein 1): The splicing of XBP-1 mRNA by activated IRE1α is a hallmark of the UPR. This spliced form of XBP-1 is a potent transcription factor that upregulates genes involved in protein folding and degradation. nih.gov

CHOP: As mentioned, CHOP is a pro-apoptotic transcription factor. Its increased expression is a key event in prolonged or severe ER stress, leading to programmed cell death. nih.gov

The activation of these transcription factors underscores the compound's ability to push the UPR towards an apoptotic outcome in cancer cells. Silencing of IRE1α or CHOP has been shown to attenuate the apoptosis induced by this chalcone, confirming their central role in its mechanism of action. nih.gov

Table 2: UPR-Related Proteins Modulated by this compound

| Protein | Role in UPR | Effect of this compound |

| GRP78/BiP | Master regulator of ER stress | Upregulation |

| IRE1α | ER stress sensor, initiates XBP-1 splicing | Upregulation and activation |

| CHOP | Pro-apoptotic transcription factor | Upregulation and activation |

| Bim | Pro-apoptotic protein | Upregulation |

| XBP-1 | Transcription factor for UPR target genes | Activation via splicing |

Role of IRE1α and CHOP Silencing in Apoptotic Efficacy

The apoptotic efficacy of this compound, also known as DK143, is significantly linked to its ability to induce endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR). Key mediators in this UPR-induced apoptotic pathway are Inositol-requiring enzyme 1 alpha (IRE1α) and C/EBP homologous protein (CHOP).

In studies involving MDA-MB-231 breast cancer cells, treatment with this compound led to the upregulation of ER stress sensors, including IRE1α and CHOP. nih.gov The activation of IRE1α is a critical step that leads to the splicing of X-box binding protein 1 (XBP-1) mRNA, another transcription factor involved in the UPR. Concurrently, the expression of the pro-apoptotic transcription factor CHOP is also increased. nih.gov

The crucial role of these two proteins in the compound's mechanism of action was demonstrated through gene silencing experiments. When IRE1α or CHOP were silenced in MDA-MB-231 cells using specific small interfering RNA (siRNA), the apoptotic effects induced by this compound were markedly reduced. nih.gov This attenuation of apoptosis upon the silencing of IRE1α or CHOP confirms their essential role in mediating the cell death triggered by this chalcone derivative. nih.gov These findings establish that the IRE1α-XBP-1 and CHOP pathways are central to the apoptotic efficacy of this compound. nih.gov

Cellular Oxidative Stress Modulation

This compound has been shown to modulate the cellular oxidative state by inducing the generation of reactive oxygen species (ROS) in a cell-specific manner. In human breast cancer cells (MDA-MB-231), treatment with this synthetic chalcone derivative resulted in a discernible production of ROS. nih.gov This increase in intracellular ROS is a key event that connects to the induction of ER stress, as ROS can disrupt protein folding and contribute to the accumulation of unfolded proteins, thereby activating the UPR. nih.govmdpi.com

Notably, this effect was selective for cancer cells. In non-transformed breast epithelial cells (MCF10A), this compound did not produce a similar increase in ROS levels. nih.gov This selective generation of ROS in cancer cells suggests a potential mechanism for its targeted anti-cancer activity, where the compound exploits the often-altered redox balance of tumor cells to induce cytotoxicity. The generated ROS can lead to the oxidative modification of key signaling proteins, such as the cysteine residues in IRE1α, leading to its sulfonation and subsequent activation of its cell-death-promoting activities. mdpi.com

While this compound can induce ROS generation within cells, chalcones as a chemical class are also known for their antioxidant and radical scavenging properties. The ability to scavenge free radicals is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and by measuring the capacity to neutralize hypochlorous acid (HOCl).

Studies on a variety of synthetic 2'-hydroxy-chalcones have demonstrated significant DPPH radical scavenging activity. nih.govresearchgate.net The antioxidant capacity is highly dependent on the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings. researchgate.net For instance, certain dihydroxylated chalcones exhibit excellent antioxidant activity, comparable to standard antioxidants like ascorbic acid. researchgate.net

Similarly, the ability of chalcones to scavenge HOCl, a potent oxidant produced by neutrophils during inflammation, has been established. nih.govresearchgate.net Research on a panel of 34 structurally related chalcones found that the scavenging ability is contingent on the substitution pattern, particularly the presence and position of hydroxyl groups. nih.gov The presence of a 2'-hydroxy group, as found in the target compound, is considered an important feature for this activity. nih.gov Although direct experimental data on the DPPH and HOCl scavenging capacity specifically for this compound were not identified in the reviewed literature, the established structure-activity relationships for the 2'-hydroxy-chalcone class suggest it likely possesses free-radical scavenging potential.

The intracellular antioxidant glutathione (B108866) (GSH) is critical for cellular defense against oxidative stress. Chalcone derivatives have been shown to modulate cellular GSH levels through complex mechanisms. Research on structurally related compounds indicates that hydroxychalcones can induce an increase in cellular GSH. nih.gov For example, 2',5'-dihydroxychalcone (B1234639) was found to trigger a rebound in intracellular GSH levels following an initial depletion, an effect mediated by both ROS-dependent and ROS-independent pathways that converge on the activation of transcription factors like Nrf2, which regulates GSH synthesis. nih.gov

The rate-limiting enzyme for GSH synthesis is glutamate-cysteine ligase (GCL). nih.gov Studies on a series of synthetic chalcones revealed that their structure significantly influences their ability to increase intracellular GSH levels. nih.gov One review noted that the Michael addition process of chalcone derivatives that lack a 2'-hydroxy substituent is involved in the depletion of cellular GSH. mdpi.com This implies that the presence of the 2'-hydroxy group on this compound is significant for its interaction with the glutathione system, potentially favoring mechanisms that lead to an adaptive increase in GSH synthesis rather than depletion. However, direct studies quantifying the specific impact of this compound on cellular glutathione levels are not detailed in the available research.

Interaction with Key Biological Targets

A significant mechanism of action for many anti-cancer chalcones is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov

Numerous synthetic chalcone derivatives, including those with methoxy and hydroxy substitutions similar to this compound, have been identified as potent inhibitors of tubulin polymerization. nih.gov For example, a newly synthesized methoxychalcone, HMNC-74, was shown to inhibit tubulin polymerization and induce mitotic arrest. nih.gov Likewise, 2-hydroxy-4-methoxy-2',3'-benzochalcone was found to exert its antitumor activity by disrupting microtubule assembly. nih.gov These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. While no direct experimental evidence from the reviewed literature explicitly confirms that this compound acts as a tubulin polymerization inhibitor, its structural similarity to other chalcones with proven anti-tubulin activity suggests it may share this mechanism of action.

Table 1: Summary of Mechanistic Findings for this compound and Related Compounds

| Mechanism Category | Specific Finding | Compound Studied | Reference |

|---|---|---|---|

| Apoptotic Pathway | Silencing of IRE1α or CHOP attenuates induced apoptosis. | This compound | nih.gov |

| Oxidative Stress | Induces ROS generation in MDA-MB-231 cancer cells. | This compound | nih.gov |

| Oxidative Stress | Does not induce ROS in non-transformed MCF10A cells. | This compound | nih.gov |

| Radical Scavenging | 2'-hydroxy-chalcones exhibit DPPH scavenging activity. | Class of 2'-hydroxy-chalcones | nih.govresearchgate.net |

| Radical Scavenging | 2'-hydroxy-chalcones exhibit HOCl scavenging activity. | Class of 2'-hydroxy-chalcones | nih.gov |

| Glutathione Levels | Hydroxychalcones can induce an increase in cellular GSH. | 2',5'-dihydroxychalcone | nih.gov |

| Biological Targets | Various methoxy-chalcones inhibit tubulin polymerization. | Structurally related chalcones | nih.gov |

Enzyme Inhibition (e.g., Lipoxygenase, Cyclooxygenase)

The chalcone scaffold is recognized for its ability to interact with and inhibit various enzymes, a characteristic attributed to its α,β-unsaturated carbonyl system. nih.gov Research into 2'-hydroxychalcones, including derivatives like this compound, has explored their potential as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are key enzymes in the biochemical pathway that leads to the production of leukotrienes from arachidonic acid. The inhibitory potential of the 2'-hydroxychalcone framework against these enzymes has been a subject of scientific investigation. Studies have focused on delineating the structural features that enhance lipoxygenase (LOX) inhibitory activity. mdpi.com

In one study, a series of 2'-hydroxychalcones were synthesized and evaluated for their LOX inhibitory potential. nih.gov While the specific data for this compound was not detailed, a closely related analogue possessing a methoxymethylene substituent on ring A and three methoxy groups on ring B (chalcone 3c) demonstrated the most promising LOX inhibitory activity with an IC₅₀ value of 45 μM. nih.govresearchgate.net Another derivative, chalcone 4b, which has two hydroxyl groups on ring B, also showed satisfactory LOX inhibition with an IC₅₀ of 70 μM. nih.govmdpi.com

Molecular docking studies were employed to understand the binding characteristics of the highly active analogue (chalcone 3c) with the LOX enzyme. nih.gov These in silico analyses revealed a common hydrogen bond interaction pattern where the hydroxyl and carbonyl groups of the chalcone's aromatic ring A were oriented towards the amino acid residues Asp768 and Asn128, respectively. nih.gov The methoxy groups on the B ring of this analogue were found to form hydrogen bonds with Trp130 and Gly247. nih.gov

Table 1: Lipoxygenase (LOX) Inhibitory Activity of Selected 2'-Hydroxychalcone Analogues

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins. Research indicates that chalcone derivatives can inhibit both COX-1 and COX-2 isoforms. ajol.info

A synthetic chalcone derivative identified as DK-139 (2-hydroxy-3',5,5'-trimethoxychalcone), which is structurally related to this compound, has been shown to suppress the Toll-like receptor 4-mediated inflammatory response. researchgate.netnih.govelsevierpure.com Its mechanism involves inhibiting the Akt/NF-κB signaling pathway. researchgate.netnih.gov This inhibition leads to a reduction in the expression of NF-κB target genes, which include COX-2, iNOS, and IL-1β, in lipopolysaccharide-stimulated microglial cells. researchgate.netnih.govmdpi.com This suggests an indirect inhibitory effect on the COX-2 enzyme by downregulating its expression.

Other studies on different chalcone series have demonstrated direct enzymatic inhibition. For instance, in one study, various chalcones were assessed for their in vitro inhibitory effects on COX-1 and COX-2. ajol.info The results showed that these compounds could inhibit both enzymes to varying degrees, with some demonstrating selective inhibition of COX-2. ajol.info Molecular docking studies of these chalcones identified key interactions within the active sites of COX enzymes, noting that a p-CH3 substituent on the phenyl ring A can orient into a secondary pocket of COX-2. ajol.info

Interaction with Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a vital role in cholinergic neurotransmission. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov The chalcone scaffold has been investigated as a source of new AChE inhibitors. nih.gov

A study involving a series of synthesized 2'-hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones evaluated their efficacy as inhibitors of human AChE. nih.gov The findings indicated that most of the tested compounds displayed some level of activity, with the most potent derivatives having IC₅₀ values in the range of 40–85 µM. nih.gov Generally, higher activity was associated with the presence of methoxy substituents on ring A and halogen substituents on ring B. nih.gov

Kinetic studies performed on the most active of these chalcones revealed that they function as mixed-type inhibitors. nih.gov This mode of inhibition was supported by molecular modeling, which suggested that the compounds interact with amino acid residues in both the peripheral anionic site (PAS) and the gorge region of the AChE enzyme. nih.gov Crystallographic studies have identified Trp286 and Trp84 as key aromatic residues in the PAS and the catalytic active site (CAS), respectively. nih.gov Docking studies with other chalcones have shown π–π interactions between the chalcone's aromatic rings and these tryptophan residues (Trp84 and Trp286), as well as with other residues like Tyr334 and Phe330. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Chalcone Scaffolds

Table of Mentioned Compounds

Biological Activities of 2 Hydroxy 2,3,5 Trimethoxychalcone in Pre Clinical Models

Anticancer and Apoptotic Efficacy in Cancer Cell Lines

2'-Hydroxy-2,3,5'-trimethoxychalcone, also known as DK143, has demonstrated notable potential as an anticancer compound, primarily through its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. nih.gov Its mechanisms of action are multifaceted, involving the activation of key apoptotic pathways and the disruption of the cancer cell cycle.

Induction of Apoptosis via Caspase Pathway Activation

A key mechanism through which this compound exerts its anticancer effects is by triggering the caspase cascade, a family of proteases that are central to the execution of apoptosis. nih.gov Studies have shown that treatment with this chalcone (B49325) leads to the activation of the caspase pathway in breast cancer cells. nih.gov This activation is a critical step in the apoptotic process, ultimately leading to the dismantling of the cell. The induction of apoptosis is also linked to the generation of reactive oxygen species (ROS) within the cancer cells, which can trigger cellular stress and damage, further promoting the apoptotic response. nih.gov

Effects on Cell Cycle Arrest (e.g., G2/M Phase)

While specific studies detailing the effect of this compound on cell cycle arrest are not extensively available, the broader class of chalcones is known to influence cell cycle progression. For instance, other hydroxychalcones have been observed to cause cell cycle arrest in the G2/M phase in breast cancer cell lines. mdpi.com This phase is a critical checkpoint for cell division, and its arrest prevents the proliferation of cancerous cells. Further research is needed to specifically delineate the impact of this compound on the cell cycle phases of various cancer cells.

Selective Cytotoxicity Profiles against Cancer Cells versus Non-transformed Cells

A promising characteristic of an anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. This compound has exhibited such a selective cytotoxicity profile. nih.gov In studies comparing its effects on MDA-MB-231 breast cancer cells and non-transformed MCF10A breast epithelial cells, the compound induced apoptosis in the cancer cells without affecting the viability of the normal cells. nih.gov This selectivity is crucial for minimizing potential side effects in a therapeutic context. The selectivity index (SI), a ratio of cytotoxicity against normal cells to that against cancer cells, is a key indicator of this property. While the specific SI for this compound is not detailed, an SI value greater than 3.0 is generally considered indicative of a promising anticancer agent. mdpi.com

Antiproliferative Effects on Specific Cancer Cell Lines (e.g., Breast, Lung, Hepatoma, Pancreatic, Leukemia)

The antiproliferative activity of this compound has been most notably documented in breast cancer. Specifically, it has shown efficacy against the MDA-MB-231 human breast cancer cell line. nih.gov

While direct studies on other cancer types are limited for this specific chalcone, related chalcone derivatives have shown broad antiproliferative effects. For example, a similar compound, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), has demonstrated inhibitory activity against various lung cancer cells, including the A549 cell line. nih.gov Other chalcones have been investigated for their effects on human hepatoma cells, such as HepG2, where they induced apoptosis and nuclear condensation. mdpi.com Furthermore, some chalcone derivatives have shown antiproliferative activities against murine acute lymphoblastic leukemia cells (L-1210). nih.gov However, specific data for this compound on hepatoma, pancreatic, and leukemia cell lines require further investigation.

Table 1: Antiproliferative Activity of this compound (DK143) and Related Chalcones

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| This compound (DK143) | MDA-MB-231 (Breast) | Induces apoptosis | nih.gov |

| 2-Hydroxy-3',5,5'-trimethoxychalcone (DK-139) | A549 (Lung) | Inhibits clonogenicity and induces apoptosis | nih.gov |

| 2'-hydroxy-2,3,4'-trimethoxychalcone | HepG2 (Hepatoma) | Induces apoptosis and nuclear condensation | mdpi.com |

| 2-naphtaldehyde derivative of chalcone | L-1210 (Leukemia) | Selectively cytotoxic | nih.gov |

Anti-Inflammatory Properties in Cellular Models

In addition to its anticancer properties, the broader class of chalcones has been investigated for anti-inflammatory potential. Inflammation is a key process in the development and progression of many diseases, including cancer.

Suppression of Lipopolysaccharide-Induced Inflammatory Responses

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in immune cells like macrophages. While direct evidence for this compound is not prominent, a closely related synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), has been shown to suppress Toll-like receptor 4 (TLR4)-mediated inflammatory responses in BV2 microglial cells. researchgate.netnih.gov This includes the inhibition of LPS-induced TLR4 activity and the subsequent reduction in the expression of NF-κB target genes such as COX-2, iNOS, and IL-1β. researchgate.netnih.gov Another related compound, 2'-Hydroxyflavanone, has also been shown to prevent LPS-induced inflammatory responses and cytotoxicity in murine macrophages. nih.gov These findings suggest that chalcones as a class, and likely this compound, may possess valuable anti-inflammatory properties by interfering with key inflammatory signaling pathways.

Table 2: Anti-Inflammatory Activity of Related Chalcone Derivatives

| Compound | Cellular Model | Effect | Reference |

|---|---|---|---|

| 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) | BV2 microglial cells | Suppresses LPS-induced TLR4-mediated inflammatory response | researchgate.netnih.gov |

| 2'-Hydroxyflavanone | RAW 264.7 murine macrophages | Prevents LPS-induced inflammatory response and cytotoxicity | nih.gov |

Inhibition of Pro-inflammatory Mediators (e.g., NO, iNOS, COX-2, IL-1β, IL-6, IL-10)

The synthetic chalcone derivative 2'-Hydroxy-3,5',5-trimethoxychalcone, also known as DK-139, has demonstrated notable anti-inflammatory properties by modulating key signaling pathways. In studies using BV2 microglial cells, DK-139 was found to suppress the Toll-like receptor inflammatory response by inhibiting the Akt/NF-κB pathway. mdpi.com This compound effectively blocks the lipopolysaccharide (LPS)-induced phosphorylation of IκB and the p65/RelA subunit of NF-κB, which in turn prevents the nuclear translocation of NF-κB. mdpi.com Consequently, DK-139 diminishes the expression of NF-κB's target genes, which include the pro-inflammatory mediators cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS). mdpi.com

The anti-inflammatory potential is a characteristic shared by other related hydroxychalcones. For instance, 2′-hydroxy-3,6′-dimethoxychalcone has been shown to dramatically inhibit nitric oxide (NO) production and decrease the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net It also suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net Similarly, 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone was identified as a potent inhibitor of NO production and was found to reduce iNOS protein expression and downregulate the pro-inflammatory cytokines IL-1α, IL-6, and IL-10. mdpi.com The inhibition of iNOS and COX-2 is a recognized mechanism for the anti-inflammatory effects of many flavonoids. nih.gov

Table 1: Inhibition of Pro-inflammatory Mediators by this compound and Related Compounds

| Compound | Model System | Inhibited Mediators | Key Findings |

|---|---|---|---|

| 2'-Hydroxy-3,5',5-trimethoxychalcone (DK-139) | LPS-stimulated BV2 microglial cells | iNOS, COX-2, IL-1β | Inhibits the Akt/NF-κB pathway, preventing nuclear translocation of NF-κB. mdpi.com |

| 2′-hydroxy-3,6′-dimethoxychalcone | LPS-stimulated RAW 264.7 cells | NO, iNOS, COX-2, TNF-α, IL-6 | Suppresses inflammatory protein expression and cytokine production. nih.govresearchgate.net |

| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone | LPS-activated BV-2 microglial cells | NO, iNOS, IL-1α, IL-6, IL-10 | Identified as a potent inhibitor with low IC50 values. mdpi.com |

Antioxidant Activities in In Vitro Systems

Free Radical Scavenging Assays

The antioxidant activity of chalcones is a widely studied property, often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govresearchgate.net These methods measure the ability of a compound to donate a hydrogen atom or electron to neutralize free radicals. e3s-conferences.org Generally, 2'-hydroxy-chalcones are recognized for their radical scavenging potential, with the presence of hydroxyl groups considered key for enhancing this activity. nih.gov

However, in the specific context of cancer cells, 2'-Hydroxy-3',5,5'-trimethoxychalcone (DK-139) has been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS). nih.gov This pro-oxidant effect in a pathological cellular environment leads to DNA damage and activation of the caspase-2 cascade. Pretreatment with the ROS scavenger N-acetyl cysteine (NAC) was able to reduce the DNA damage and prevent the apoptotic cascade induced by DK-139, confirming that the mechanism is ROS-dependent. nih.gov This indicates that the compound's effect on cellular redox state can be context-dependent, acting as a pro-oxidant stressor in cancer cells rather than a general antioxidant.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. The ability of compounds to inhibit this process is a measure of their antioxidant potential. Studies on a range of 2'-hydroxy-chalcones have demonstrated their capacity to inhibit lipid peroxidation. For example, chalcone derivatives with hydroxyl or methoxy (B1213986) groups have been shown to inhibit Fe(II)/NADPH-enhanced lipid peroxidation in rat hepatic microsomes. mdpi.com

Specifically, compounds like 2'-hydroxy-3',4',3,4-tetramethoxychalcone have been found to inhibit enzymatic lipid peroxidation. nih.govresearchgate.net Another study highlighted that a chalcone bearing two hydroxyl groups on its B ring (chalcone 4b) exhibited a strong inhibition of lipid peroxidation (82.3%) in an assay using 2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) to induce linoleic acid oxidation. nih.gov While direct data for this compound is not specified, the consistent activity of structurally similar chalcones suggests a potential for this class of compounds to protect against lipid peroxidation.

Table 2: Antioxidant and Pro-oxidant Activities of this compound and Related Compounds

| Compound | Assay/Model | Activity | Key Findings |

|---|---|---|---|

| 2'-Hydroxy-3',5,5'-trimethoxychalcone (DK-139) | A549 human lung cancer cells | Pro-oxidant (ROS production) | Triggers ROS-induced DNA damage and apoptosis. nih.gov |

| General 2'-hydroxy-chalcones | DPPH/ABTS radical scavenging assays | Antioxidant | Recognized for free radical scavenging potential. nih.govresearchgate.net |

| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Enzymatic lipid peroxidation assay | Inhibition of lipid peroxidation | Demonstrated inhibitory effects on lipid peroxidation. nih.govresearchgate.net |

Other Pre-clinical Biological Effects

Chemopreventive Potentials

The synthetic chalcone derivative 2'-Hydroxy-3',5,5'-trimethoxychalcone (DK-139) exhibits significant anti-tumor properties, positioning it as a compound with chemopreventive potential. nih.gov Research has demonstrated its inhibitory activity against human lung cancer cells. nih.govnih.gov Treatment with DK-139 was found to inhibit the clonogenicity (the ability of a single cell to form a colony) in various lung cancer cell lines. nih.gov

The primary mechanism for its anti-cancer effect is the induction of apoptosis. DK-139 stimulates the caspase cascade in A549 lung cancer cells. nih.gov This apoptotic pathway is triggered through the endoplasmic reticulum (ER) stress-activated unfolded protein response (UPR). The compound increases the expression of ER stress sensors and upregulates the pro-apoptotic transcription factor CHOP, ultimately leading to programmed cell death. nih.gov Furthermore, as mentioned previously, this process is mediated by the generation of reactive oxygen species, which cause DNA damage and activate the caspase-2 pathway, independently of the p53 tumor suppressor protein. nih.gov

Structure Activity Relationship Sar Studies of 2 Hydroxy 2,3,5 Trimethoxychalcone Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological profile of 2'-Hydroxy-2,3,5'-trimethoxychalcone derivatives is profoundly influenced by the placement and chemical nature of various substituents on their A and B aromatic rings. These modifications can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Effects of Hydroxy and Methoxy (B1213986) Group Positioning on A and B Rings

The presence and positioning of hydroxyl (-OH) and methoxy (-OCH3) groups are paramount in dictating the biological activity of chalcone (B49325) derivatives. The 2'-hydroxy group on the A ring is a particularly crucial feature for many biological activities, including anti-inflammatory and antimicrobial effects. nih.govmdpi.com This is often attributed to its ability to form a hydrogen bond with the adjacent carbonyl oxygen, which can influence the molecule's conformation and electrophilicity. nih.gov

In the context of this compound, the methoxy groups at the 2, 3, and 5' positions also play a critical role. A study on 2'-hydroxy-3,5',5-trimethoxychalcone, a compound also known as DK-139, highlighted the importance of the 3',5'-dimethoxy groups on the B-ring for the inhibition of TNF-α-induced NF-κB activation. scispace.com Generally, electron-donating groups like methoxy on both the A and B rings are associated with strong anti-inflammatory properties. mdpi.com While free hydroxyl groups are often essential for antioxidant and antimicrobial activities, methoxy substitutions may positively affect anticancer activity. mdpi.com

The following table summarizes the influence of hydroxyl and methoxy group positioning on the activity of chalcone derivatives, providing insights applicable to the this compound scaffold.

| Compound/Derivative | Substituent Pattern (A-Ring / B-Ring) | Observed Biological Activity | Reference |

| 2'-hydroxychalcone (B22705) | 2'-OH / Unsubstituted | Foundational structure for various biological activities. | nih.gov |

| 2'-hydroxy-3,4,5-trimethoxychalcone (B1623294) | 2'-OH / 3,4,5-trimethoxy | Potent anti-inflammatory activity. | researchgate.net |

| 2'-hydroxy-3,5',5-trimethoxychalcone (DK-139) | 2'-OH, 5'-OCH3 / 3,5-dimethoxy | Anti-inflammatory and anti-tumor invasion properties. bioline.org.brnih.govnih.gov | bioline.org.brnih.govnih.gov |

| 2'-hydroxy-4-methoxychalcone | 2'-OH / 4-OCH3 | Antioxidant, anti-inflammatory, and neuroprotective effects. mdpi.com | mdpi.com |

| 2',4',4-trihydroxychalcone | 2',4'-di-OH / 4-OH | Most active for antioxidant and anti-butyrylcholinesterase activity in a series. |

Impact of Specific Moieties (e.g., Dimethoxy, Ethoxy, Halogen, Benzyl)

Beyond hydroxyl and methoxy groups, the introduction of other specific moieties can further modulate the biological activity of 2'-hydroxychalcone derivatives.

Dimethoxy and Ethoxy Groups: The presence of multiple methoxy groups, as seen in this compound, often enhances certain biological activities. For instance, 2'-hydroxy-3,4,5-trimethoxychalcone demonstrated strong inhibition of PGE2 production, suggesting potent anti-inflammatory action. researchgate.net The replacement of methoxy with ethoxy groups can alter lipophilicity and potentially impact activity, though specific studies on ethoxy derivatives of the target compound are limited.

Halogen Groups: The introduction of halogen atoms (F, Cl, Br, I) can significantly influence the electronic and steric properties of the chalcone scaffold. Halogenated chalcones have been reported to exhibit high cytotoxic activity. nih.gov For example, (E)-3-(2'-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one showed moderate antimicrobial activity. bioline.org.brajol.info The position and nature of the halogen are critical.

Benzyl (B1604629) Groups: The incorporation of a benzyl group, often as a benzyloxy substituent, can enhance interactions with biological targets. For example, a benzyloxy moiety at the 4-position of a 2'-hydroxychalcone was shown to establish strong interactions with the COX-2 enzyme. researchgate.net

The following table illustrates the impact of these specific moieties on the activity of related chalcone derivatives.

| Derivative Type | Example Compound | Moiety | Effect on Biological Activity | Reference |

| Dimethoxy | 2'-hydroxy-3,4-dimethoxychalcone | 3,4-dimethoxy on B-ring | Inhibited lipid peroxidation and LTB4 release. | nih.gov |

| Halogen | (E)-3-(2'-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 2'-chloro on B-ring | Moderate antimicrobial activity. | bioline.org.brajol.info |

| Benzyl | 2'-hydroxy-4-benzyloxychalcone | 4-benzyloxy on B-ring | Strong interaction with COX-2. | researchgate.net |

Correlation between Structural Features and Specific Mechanistic Interactions

The biological activities of this compound derivatives are underpinned by their interactions with specific molecular targets. The α,β-unsaturated ketone moiety is a key structural feature, acting as a Michael acceptor for nucleophilic species like cysteine residues in proteins. nih.gov This reactivity is crucial for the anti-inflammatory and anticancer effects of many chalcones.

Studies on 2'-hydroxy-3,5',5-trimethoxychalcone (DK-139) have provided specific mechanistic insights. This compound has been shown to suppress the Toll-like receptor 4 (TLR4)-mediated inflammatory response by inhibiting the Akt/NF-κB signaling pathway in microglial cells. scispace.comnih.gov The inhibition of NF-κB, a key regulator of inflammation and cell survival, is a common mechanism for many bioactive chalcones. DK-139 was found to block the phosphorylation of IκB and the p65/RelA subunit of NF-κB, preventing its nuclear translocation. scispace.comnih.gov

Furthermore, DK-139 has been demonstrated to induce apoptosis in lung and breast cancer cells through the unfolded protein response (UPR) pathway. bioline.org.brnih.gov It increases the expression of ER stress sensors, leading to caspase-mediated cell death. bioline.org.brnih.gov More recent studies have also implicated reactive oxygen species (ROS)-induced apoptosis in its anticancer activity. nih.gov

Rational Design Strategies for Enhanced Potency or Selectivity

The development of more potent and selective this compound derivatives relies on rational design strategies informed by SAR data. Key strategies include:

Modification of the α,β-Unsaturated System: While generally crucial for activity, modifications to the enone system can be explored. However, its reduction often leads to decreased antiproliferative activity. nih.gov

Optimization of Substituents on Ring B: Given the importance of the methoxy groups on the B-ring of DK-139, further exploration of different substitution patterns is a logical step. The introduction of various electron-donating or electron-withdrawing groups at different positions can be systematically studied to enhance potency or selectivity towards specific biological targets.

Introduction of Heterocyclic Rings: Replacing one of the aromatic rings with a heterocyclic system is a common strategy in medicinal chemistry to improve pharmacological properties.

Hybrid Molecules: Combining the chalcone scaffold with other pharmacophores known to interact with a target of interest can lead to hybrid molecules with enhanced or dual activity.

Computational Approaches in SAR Analysis

Computational methods are invaluable tools for elucidating the SAR of this compound derivatives, providing insights that can guide the design of new, more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For chalcones, 2D- and 3D-QSAR models have been developed to predict their anticancer and anti-inflammatory activities. nih.govresearchgate.net These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with biological data.

A QSAR study on 2'-hydroxy-4'-alkoxy chalcones revealed that the double bond of the α,β-unsaturated carbonyl and the planar geometry of the structure are important for biological activity. nih.gov Another QSAR analysis of 2'-hydroxy chalcones with antibacterial activity suggested that their ability to act as bidentate chelating agents is a key determinant of their efficacy. researchgate.net While specific QSAR models for a series of this compound derivatives are not extensively reported, the principles from related chalcone studies can be applied to guide the design of new analogs with predicted activity.

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., Akt, COX2, LOX, Tubulin)

Molecular docking simulations have been instrumental in elucidating the potential binding modes and interactions of this compound and its derivatives with various protein targets implicated in cancer and inflammation. These computational studies provide valuable insights into the structure-activity relationships at a molecular level, guiding the rational design of more potent and selective inhibitors.

Interaction with Akt

Molecular docking studies have explored the interaction of 2'-hydroxychalcone derivatives with the ATP-binding pocket of the Akt protein, a key node in cell survival pathways. For instance, the synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), has been shown to dock into this site. researchgate.net The analysis of its binding mode reveals crucial interactions with specific amino acid residues.

A comparative docking analysis between isobavachalcone (B1672217) and DK-139 highlighted both common and distinct interaction patterns within the Akt ATP-binding pocket. The LigPlot analysis indicated that both compounds share interactions with several key residues. researchgate.net The three-dimensional structural model further illustrated how DK-139 settles into the binding site. researchgate.net These in silico findings are consistent with experimental observations that DK-139 can inhibit the Akt/NF-κB signaling pathway, suggesting that its anti-inflammatory effects may be mediated through direct inhibition of Akt. researchgate.net

Interaction with Tubulin

The colchicine (B1669291) binding site on β-tubulin is a well-established target for anticancer agents. Numerous chalcone derivatives, particularly those bearing a trimethoxyphenyl ring similar to colchicine, have been investigated for their ability to bind to this site and inhibit tubulin polymerization. scholarsresearchlibrary.comnih.govugm.ac.idugm.ac.id

Molecular docking studies have consistently shown that chalcones can fit into the colchicine binding site. ugm.ac.id The 3,4,5-trimethoxyphenyl moiety, a common feature in many active chalcones, appears to be particularly important for this interaction, occupying the same sub-cavity as the trimethoxyphenyl ring of colchicine itself. ugm.ac.id This interaction is thought to be a key determinant of the tubulin polymerization inhibitory activity and subsequent cytotoxic effects of these compounds. nih.govugm.ac.id

For example, a series of 3,4,5-trimethoxychalcones were designed and docked into the colchicine binding site of tubulin (PDB code: 1SA0). ugm.ac.id The docking experiments helped to predict the binding affinity and orientation of these chalcones within the active site. ugm.ac.id One of the most active chalcones from this series demonstrated potent inhibition of tubulin assembly in vitro. ugm.ac.id

Further studies have highlighted the importance of specific structural features for optimal binding. For instance, the orientation of the trimethoxyphenyl moiety of a chalcone derivative, PCD2, was found to promote favorable hydrophobic interactions with several tubulin residues, including Val238, Leu242, Leu248, Ala250, Leu255, Ala317, Val318, and Ala354. scholarsresearchlibrary.com Another derivative, PCD7, showed a high docking score due to its benzodioxole moiety being well-buried within a hydrophobic pocket containing Ser140, Asn101, and Thr145. scholarsresearchlibrary.com The interaction with Cys241 through hydrogen bonding is another critical interaction identified in docking studies of trimethoxyphenyl pyridine (B92270) derivatives. nih.gov

Table 1: Molecular Docking Data of Chalcone Derivatives with Tubulin

| Compound | Key Interacting Residues | PDB ID | Reference |

| PCD2 | Val238, Leu242, Leu248, Ala250, Leu255, Ala317, Val318, Ala354 (hydrophobic) | 1SA1 | scholarsresearchlibrary.com |

| PCD7 | Ser140, Asn101, Thr145 (hydrophobic pocket) | 1SA1 | scholarsresearchlibrary.com |

| Chalcone 1 | Not specified | 1SA0 | ugm.ac.id |

| Compound VI | Cys241 (hydrogen bond) | Not specified | nih.gov |

Interaction with COX and LOX

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators. Dual inhibitors of COX and LOX are of significant interest as anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.govresearchgate.net Chalcones have been investigated for their potential to dually inhibit these enzymes.

Molecular docking studies have been employed to understand the binding of chalcone derivatives to both COX-2 and 5-LOX. For instance, curcumin, a natural compound with a structure related to chalcones, has shown favorable binding energies for both COX-2 and 5-LOX. nih.gov The validation of docking procedures with known inhibitors has demonstrated the reliability of these computational models, with RMSD values for re-docked ligands being within acceptable limits. nih.gov

In a study of aurone (B1235358) derivatives, which are isomers of chalcones, a compound designated as WE-4 exhibited a high affinity for both LOX and COX-2, with docking scores of -4.324 and -5.843, respectively. nih.govresearchgate.net These in silico results were correlated with in vitro enzyme inhibition assays, where WE-4 showed potent inhibitory activity against both enzymes. researchgate.net The development of dual COX/LOX inhibitors is considered a promising strategy for creating safer anti-inflammatory drugs. mdpi.com

Table 2: Molecular Docking Scores of WE-4 with LOX and COX-2

| Compound | Target | Docking Score | Reference |

| WE-4 | LOX | -4.324 | nih.govresearchgate.net |

| WE-4 | COX-2 | -5.843 | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2'-hydroxy-2,3,5'-trimethoxychalcone?

- Answer : The compound is synthesized via Claisen-Schmidt condensation, where methoxy-substituted benzaldehyde and acetophenone derivatives undergo base-catalyzed aldol reaction. Characterization involves 1H-NMR , 13C-NMR , and 2D-NMR spectroscopy to confirm regiochemistry and substitution patterns. High-resolution mass spectrometry (HR/MS) validates molecular weight and purity. For chalcone derivatives, solubility optimization (e.g., in chloroform/DMF) is critical for subsequent biological testing .

Q. Which in vitro assays are recommended to evaluate the anticancer activity of this compound?

- Answer : Standard assays include:

- Clonogenic assays to assess long-term cytotoxicity and colony-forming ability.

- WST-1 assays for cell viability measurements (IC50 determination).

- TUNEL assays and Hoechst 33342 staining to detect apoptosis-specific DNA fragmentation and nuclear condensation.

- Flow cytometry with Annexin V/PI staining for early/late apoptosis quantification. For HeLa cells, IC50 values of ~4.17 µM have been reported for polymeric micelle formulations .

Advanced Research Questions

Q. How does this compound induce mitochondrial-mediated apoptosis?

- Answer : The compound triggers apoptosis via BAX/BCL-2 imbalance , leading to mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release. This activates caspase-9 and caspase-3, inducing DNA cleavage. Key methods to validate this include:

- qPCR for BAX upregulation and BCL-2 downregulation.

- Western blotting for caspase-3/7 cleavage and cytochrome c oxidase activity assays.

- MitoTracker™ Red CMXRos staining to visualize mitochondrial fission .

Q. What is the role of lipid accumulation in its apoptotic mechanism?

- Answer : Lipid droplet (LD) accumulation, observed via 3D holotomography (density: 0.178 g/ml for LDs), disrupts mitochondrial redox homeostasis. LDs sequester pro-apoptotic proteins (e.g., BAX) and amplify oxidative stress, leading to mitochondrial dysfunction. Time-dependent LD formation (peaking at 120 min post-treatment) correlates with apoptosis induction in HeLa cells .

Q. How do nanoparticle formulations enhance its therapeutic efficacy?

- Answer : Polymeric micelles (e.g., AS-DK143-NPs ) improve solubility and tumor targeting. Methoxy poly(ethylene glycol)-poly(L-lactide) (mPEG-PLLA) nanoparticles enable sustained release and reduce off-target toxicity. In vivo studies show 10 µM NPs suppress tumor growth in xenograft models by enhancing cellular uptake and prolonging half-life. Characterization includes dynamic light scattering (DLS) for size (50-100 nm) and TEM for morphology .

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

- Answer : Variability in IC50 (e.g., lower efficacy in HepG2 vs. HeLa) may arise from differences in:

- Drug efflux pumps (e.g., ABC transporters): Use inhibitors like verapamil.

- Lipid metabolism : Compare LD formation via BODIPY™ 493/503 staining .

- Apoptotic pathway activation : Perform RNA-seq to identify cell line-specific resistance mechanisms (e.g., survivin upregulation). Normalize data using β-actin or GAPDH .

Q. What structural modifications optimize activity in chalcone derivatives?

- Answer : Structure-activity relationship (SAR) studies highlight:

- Methoxy groups at C-2' and C-5' enhance pro-apoptotic activity by increasing lipophilicity and membrane penetration.

- Hydroxy groups at C-2' improve hydrogen bonding with BCL-2’s BH3 domain.

- Nitro substituents (e.g., 4-nitrochalcone) boost cytotoxicity but reduce solubility. Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for BCL-2 or survivin .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.